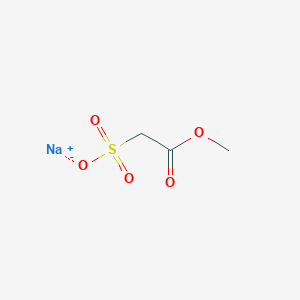

Sodium 2-Methoxy-2-oxoethanesulfonate

概要

説明

Sodium 2-Methoxy-2-oxoethanesulfonate is a haloalkyl sulfonamide . It has a molecular weight of 176.13 and its IUPAC name is this compound . It is used as a fungicide and has been shown to have ovicidal activity .

Molecular Structure Analysis

The molecular formula of this compound is C3H5NaO5S . The InChI code is 1S/C3H6O5S.Na/c1-8-3(4)2-9(5,6)7;/h2H2,1H3,(H,5,6,7);/q;+1/p-1 .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .科学的研究の応用

Interactions with Metal Ions

Sodium 2-Methoxy-2-oxoethanesulfonate exhibits interesting interactions with metal ions like sodium(I) and copper(II). Studies demonstrate the interplay between intra- and intermolecular hydrogen bonding and coordination, leading to the formation of new coordination polymers. Such interactions provide strategies for isomeric resolution and synthesis of novel compounds (Mahmudov et al., 2014).

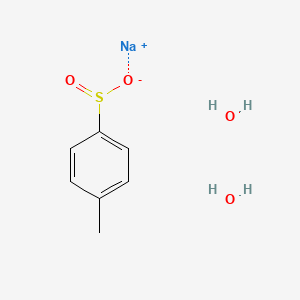

Luminescent Ladder-Like Coordination Polymers

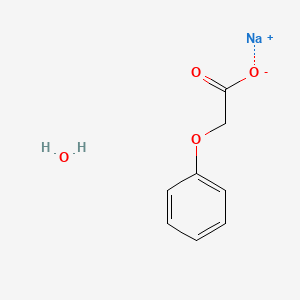

Research involving sodium 4-hydroxybenzenesulfonate dihydrate, a related compound, has led to the creation of luminescent ladder-like lanthanide coordination polymers. These compounds, formed under specific conditions, have been analyzed for their structure and luminescent properties, indicating potential applications in materials science (Yang et al., 2008).

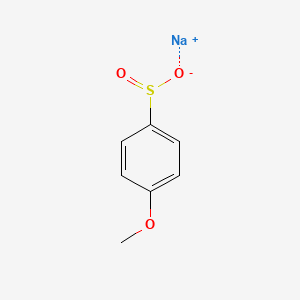

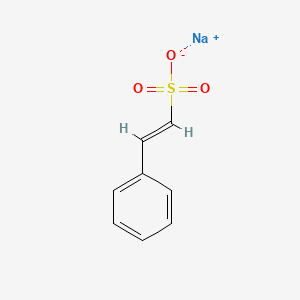

Phase-Transfer Catalysis in Azo Coupling Reactions

This compound plays a role in phase-transfer catalysis of azo coupling reactions. The influence of different substituents on the catalytic activity of sodium arenesulfonates, including those with methoxyl groups, has been examined. This research enhances our understanding of the azo coupling process, which is crucial in dye manufacturing (Iwamoto et al., 1993).

Amphiphilic Copolymer Synthesis

In polymer science, sodium 2-(acrylamido)-2-methylpropanesulfonate, a compound related to this compound, is used in the synthesis of amphiphilic statistical copolymers. These copolymers demonstrate self-aggregating structures in aqueous media, a key aspect for applications in biotechnology and materials science (Hashidzume et al., 2006).

Environmental Applications

In environmental science, sodium bisulfate, closely related to this compound, has been studied for its effects on reducing emissions from dairy slurry. This research shows its potential in environmental management, particularly in agricultural settings (Sun et al., 2008).

作用機序

Target of Action

Sodium 2-Methoxy-2-oxoethanesulfonate primarily targets the synthesis of ergosterol . Ergosterol is a crucial component of fungal cell membranes .

Mode of Action

This compound acts as a fungicidal agent . It inhibits the synthesis of ergosterol, thereby disrupting the structure and function of the fungal cell membranes .

Biochemical Pathways

By inhibiting the synthesis of ergosterol, this compound affects the ergosterol biosynthesis pathway . This disruption leads to downstream effects such as impaired cell membrane function and structure in fungi, ultimately leading to their death .

Result of Action

The primary result of this compound’s action is the death of fungal cells . By inhibiting the synthesis of ergosterol, the compound disrupts the integrity of the fungal cell membrane, leading to cell death .

Safety and Hazards

The compound has a GHS07 pictogram and the signal word is "Warning" . The hazard statement is H302, which means it is harmful if swallowed . The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

生化学分析

Biochemical Properties

Sodium 2-Methoxy-2-oxoethanesulfonate plays a significant role in biochemical reactions, particularly in inhibiting the synthesis of ergosterol, a crucial component of fungal cell membranes . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it inhibits the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol . By inhibiting this enzyme, this compound disrupts the integrity of fungal cell membranes, leading to cell death.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In fungal cells, it disrupts cell membrane integrity by inhibiting ergosterol synthesis . This disruption affects cell signaling pathways, gene expression, and cellular metabolism. The inhibition of ergosterol synthesis leads to the accumulation of toxic sterol intermediates, which can further damage cellular structures and functions . Additionally, this compound can induce oxidative stress in fungal cells, leading to apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of the enzyme lanosterol 14α-demethylase . This enzyme is responsible for the demethylation of lanosterol, a key step in the biosynthesis of ergosterol. By inhibiting this enzyme, this compound prevents the formation of ergosterol, leading to the accumulation of toxic sterol intermediates . These intermediates disrupt cell membrane integrity and induce oxidative stress, ultimately leading to cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under inert atmosphere and room temperature conditions . Its stability can be affected by factors such as light, temperature, and pH. Over time, this compound may degrade, leading to a decrease in its efficacy . Long-term exposure to this compound can result in persistent disruption of cellular functions and prolonged oxidative stress in fungal cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits fungal growth without causing significant toxicity . At high doses, this compound can induce toxic effects, including oxidative stress and damage to cellular structures . Threshold effects have been observed, where a certain dosage is required to achieve the desired antifungal activity without causing adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to ergosterol biosynthesis. It interacts with the enzyme lanosterol 14α-demethylase, inhibiting its activity and preventing the conversion of lanosterol to ergosterol . This inhibition leads to the accumulation of toxic sterol intermediates, which can disrupt cellular functions and induce oxidative stress . The compound may also affect other metabolic pathways by altering the levels of key metabolites and influencing metabolic flux.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and efficacy. For instance, its accumulation in fungal cell membranes enhances its ability to disrupt ergosterol synthesis and induce cell death .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in fungal cell membranes, where it inhibits ergosterol synthesis . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles . The subcellular localization of this compound enhances its ability to disrupt cell membrane integrity and induce oxidative stress.

特性

IUPAC Name |

sodium;2-methoxy-2-oxoethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O5S.Na/c1-8-3(4)2-9(5,6)7;/h2H2,1H3,(H,5,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBBRPXWDTRIWHQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635747 | |

| Record name | Sodium 2-methoxy-2-oxoethane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29508-16-5 | |

| Record name | Sodium 2-methoxy-2-oxoethane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Sodium 2-mercapto-1H-benzo[d]imidazole-5-sulfonate dihydrate](/img/structure/B1324480.png)

![Glutamic acid, N-[p-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-, monosodium salt](/img/structure/B1324494.png)